2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H3F3N2O . It is related to other compounds such as 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol and 2,2,2-trifluoro-1-(3-pyridinyl)ethanone .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone can be analyzed based on its molecular formula, C6H3F3N2O . This indicates that the compound contains six carbon atoms, three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Synthesis Applications
Trifluoromethylnaphthalenes Synthesis : 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone has been utilized in the synthesis of trifluoromethylnaphthalenes. This process involves reactions with benzylic Grignard reagents, leading to unsaturated allylic alcohols, which further undergo dehydration and cyclization (Mellor et al., 2000).
Asymmetric Synthesis of Enantiomers : This compound is also involved in the asymmetric synthesis of enantiomers like 2,2,2-trifluoro-1-furan-2-yl-ethylamine. The process includes conversion into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction (Demir et al., 2001).
Phosphorus Compounds Synthesis : Another application is in the synthesis of phosphorus compounds. It's used in a one-pot condensation to create compounds containing trifluoromethyl or trichloromethyl groups (Kalantari et al., 2006).
Chemical Structure and Property Analysis
- Quantum Mechanical Modeling : The structural and vibrational properties of derivatives of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone have been studied using quantum mechanical methods. This research helps in understanding the reactivities, structures, and vibrational properties of these compounds (Cataldo et al., 2014).
Biological and Pharmacological Research
Antibacterial and Antioxidant Activities : Derivatives of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone have been synthesized and evaluated for their antibacterial and antioxidant activities. This includes the study of various pyrazine and pyrazoline derivatives (Kitawat & Singh, 2014).
Fungicidal Activity : Novel compounds containing this chemical have been synthesized and their structures confirmed through various methods. These compounds have shown moderate inhibitory activity against certain fungi, contributing to the field of fungicidal research (Liu et al., 2012).
Fluorophore-Based Nicotinonitriles Synthesis : This compound is also involved in the synthesis of nicotinonitriles incorporating pyrene and/or fluorene moieties, demonstrating potential applications in materials science due to their photophysical properties (Hussein et al., 2019).
Chemoenzymatic Synthesis Applications : It's been used in the chemoenzymatic synthesis of an Odanacatib precursor, demonstrating its potential in the pharmaceutical industry (González-Martínez et al., 2019).
Chemical Analysis and Synthesis
Solid-State and Electronic Structure Analysis : The crystal structure and electronic properties of derivatives have been determined, contributing to a deeper understanding of these compounds (Frey et al., 2014).
Ultrasound Promoted Synthesis : Novel pyrazoles and isoxazoles containing sulphone moiety have been synthesized using 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, showcasing the efficacy of ultrasound in facilitating chemical reactions (Saleh & Abd El-Rahman, 2009).
properties
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMVPDMBZSBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728304 | |
Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone | |
CAS RN |
1147103-48-7 | |
Record name | 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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